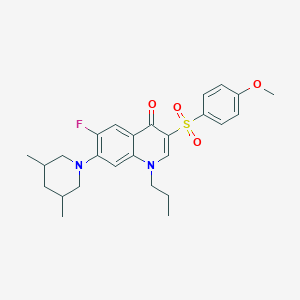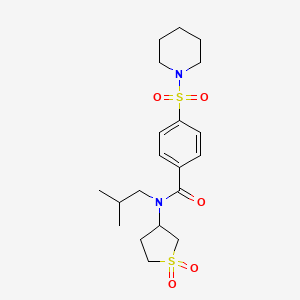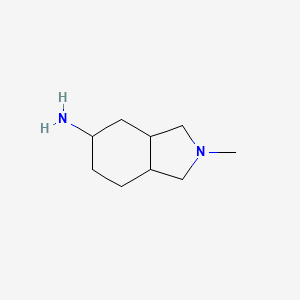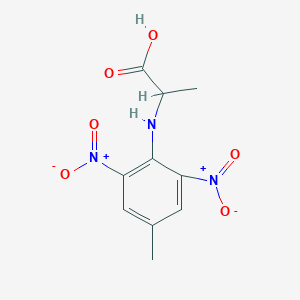
2-(4-Methyl-2,6-dinitroanilino)propanoic acid
Overview
Description
Preparation Methods
The synthesis of 2-(4-Methyl-2,6-dinitroanilino)propanoic acid involves several steps. One common method includes the nitration of 4-methylaniline to produce 4-methyl-2,6-dinitroaniline, which is then reacted with alanine under specific conditions to yield the final product . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Chemical Reactions Analysis
2-(4-Methyl-2,6-dinitroanilino)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of 2-(4-Methyl-2,6-diaminoanilino)propanoic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for nitration, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-Methyl-2,6-dinitroanilino)propanoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-2,6-dinitroanilino)propanoic acid involves its interaction with specific molecular targets. The nitro groups in the compound can participate in redox reactions, affecting cellular pathways and enzyme activities. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate protein functions and signaling pathways .
Comparison with Similar Compounds
2-(4-Methyl-2,6-dinitroanilino)propanoic acid can be compared with other similar compounds such as:
2-(4-Methyl-2,6-diaminoanilino)propanoic acid: This compound has amino groups instead of nitro groups, leading to different chemical reactivity and biological activity.
2-(4-Methyl-2,6-dinitroanilino)butanoic acid: This compound has a butanoic acid moiety instead of a propanoic acid moiety, which affects its physical and chemical properties.
The uniqueness of this compound lies in its specific structural features and the presence of both nitro and anilino groups, which confer distinct reactivity and applications .
Properties
IUPAC Name |
2-(4-methyl-2,6-dinitroanilino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O6/c1-5-3-7(12(16)17)9(8(4-5)13(18)19)11-6(2)10(14)15/h3-4,6,11H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLHHRWRGJGLKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(C)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2526914.png)
![N-[4-(2-chloropropanoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2526915.png)

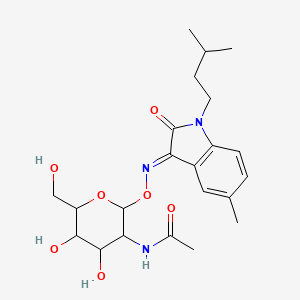
![2-[4-({3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenoxy]acetamide](/img/structure/B2526922.png)
![N-[3-(3-chlorophenyl)-3-hydroxypropyl]furan-2-carboxamide](/img/structure/B2526923.png)
![2-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B2526924.png)
![2-methyl-N-(pentan-3-yl)pyrazolo[1,5-a]quinazolin-5-amine](/img/structure/B2526925.png)
![Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine-1-carboxylate hydrochloride](/img/structure/B2526926.png)


